Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄, CrO₃, and conditions such as acidic or basic environments.
Reduction: Reagents like LiAlH₄, NaBH₄, and conditions like anhydrous ether.
Substitution: Reagents like alkyl halides, and conditions such as polar aprotic solvents.
Major Products Formed:
Oxidation may yield carboxylic acids or ketones.
Reduction may produce alcohols or amines.
Substitution reactions can result in various derivatives depending on the substituents involved.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
This compound
This compound
Uniqueness: This compound stands out due to its specific structural features, such as the presence of the benzo[d][1,3]dioxole ring and the chloropyrimidin moiety
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-6-18-16(19-7-11)24-12-3-4-20(8-12)15(21)10-1-2-13-14(5-10)23-9-22-13/h1-2,5-7,12H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVNNWUAROLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.